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molecular formula CH4NaO2S B8724439 Methanesulfinic acid sodium

Methanesulfinic acid sodium

Cat. No. B8724439
M. Wt: 103.10 g/mol
InChI Key: RHDUOFVTCTUTFX-UHFFFAOYSA-N
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Patent
US07812159B2

Procedure details

A stirred mixture of sodium methane sulfinic acid (51.0 g, 4.009 equivalents), 4-bromo-2-fluorophenol (23.8 g, 1.000 equivalent), copper(I) trifluoromethanesulfonate benzene complex (6.28 g, 0.1001 equivalents), N,N′-dimethylethylenediamine (DMEDA, 2.2 g, 0.2003 equivalents), and dimethylsulfoxide (DMSO, 104 g) was heated under nitrogen at 130°-135° C. for 18 hours. Substantially all of the DMSO solvent was then removed from the reaction mixture by rotary evaporation at 1 torr with a 120° C. oil bath. To the brown oily distillation residue were added ethyl acetate (90 g) and water (100 g). After the resulting mixture had been heated and agitated to facilitate dissolution of the reaction mixture in the two liquid phases, it was filtered through a coarse sintered glass filter funnel containing a Whatman filter paper disc and 30 g of Celite. Addition of concentrated aqueous HCl (20 g) to the filtrate lowered the pH of the aqueous phase to less than 3. The phases were separated, and the aqueous phase was extracted two more times with ethyl acetate (90 g each). The combined organic phases were extracted with three 100-gram-portions of 1 M aqueous NaOH to extract the sodium salt of the phenoxide product into the aqueous phase. The aqueous phases were combined, acidified with cooling and concentrated aqueous HCl (40 g) to a pH less than 3, and then extracted with four 90-gram-portions of ethyl acetate to return the product as the free phenol to the organic phase. The organic phases were combined, dried over magnesium sulfate (15 grams), filtered, and concentrated by rotary evaporation at reduced pressure to provide product (4) (16.6 g, 70% yield) as a clear orange to brown oil, which solidified on standing.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([OH:4])=[O:3].[Na].Br[C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([F:14])[CH:8]=1.CNCCNC>CS(C)=O>[F:14][C:9]1[CH:8]=[C:7]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:12]=[CH:11][C:10]=1[OH:13] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
CS(=O)O.[Na]
Name
Quantity
23.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
2.2 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
104 g
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen at 130°-135° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Substantially all of the DMSO solvent was then removed from the reaction mixture by rotary evaporation at 1 torr with a 120° C. oil bath
ADDITION
Type
ADDITION
Details
To the brown oily distillation residue were added ethyl acetate (90 g) and water (100 g)
TEMPERATURE
Type
TEMPERATURE
Details
After the resulting mixture had been heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolution of the reaction mixture in the two liquid phases, it
FILTRATION
Type
FILTRATION
Details
was filtered through a coarse sintered glass
FILTRATION
Type
FILTRATION
Details
filter funnel
ADDITION
Type
ADDITION
Details
containing a Whatman filter paper disc and 30 g of Celite
ADDITION
Type
ADDITION
Details
Addition of concentrated aqueous HCl (20 g) to the filtrate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted two more times with ethyl acetate (90 g each)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases were extracted with three 100-gram-portions of 1 M aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
to extract the sodium salt of the phenoxide product into the aqueous phase
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
concentrated aqueous HCl (40 g) to a pH less than 3, and then extracted with four 90-gram-portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (15 grams)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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